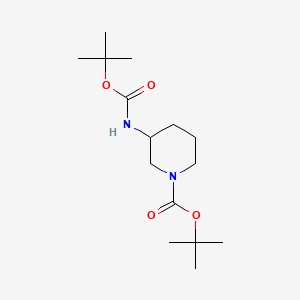![molecular formula C10H16N4O2 B568006 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 1245782-69-7](/img/structure/B568006.png)
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a chemical compound with the linear formula C10H16N4O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of similar compounds involves the sequential formation of 1,2,3-triazole and pyrazine rings . For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring fused with a pyrazine ring . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .Applications De Recherche Scientifique
Chimie Médicinale
Le composé fait partie d'une bibliothèque ciblée de petites molécules de 5,6,7,8-tétrahydro [1,2,4]triazolo- [4,3-a]pyrazines, qui sont considérées comme une pierre angulaire en chimie médicinale . Les méthodes offrent un accès rapide et multigramme aux dérivés cibles à partir de réactifs commerciaux peu coûteux .
Découverte de médicaments
Les 1,2,3-triazoles, bien qu'absents dans la nature, ont trouvé de larges applications dans la découverte de médicaments . Ils sont capables de se lier dans le système biologique avec une variété d'enzymes et de récepteurs, montrant ainsi des activités biologiques polyvalentes .
Synthèse Organique
Les 1,2,3-triazoles sont utilisés en synthèse organique, offrant une plateforme pour une dérivatisation ultérieure afin de découvrir de nouveaux agonistes et antagonistes des récepteurs .
Chimie des Polymères
Les 1,2,3-triazoles ont des applications en chimie des polymères, contribuant au développement de nouveaux matériaux .
Chimie Supramoléculaire
En chimie supramoléculaire, les 1,2,3-triazoles jouent un rôle important en raison de leur capacité à former des structures stables .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison, une stratégie chimique qui relie deux biomolécules .
Imagerie Fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente, une technique utilisée pour visualiser les composants cellulaires .
Science des Matériaux
En science des matériaux, les 1,2,3-triazoles contribuent au développement de nouveaux matériaux aux propriétés uniques
Propriétés
IUPAC Name |
tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDRGQJIDIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139881 |
Source


|
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-69-7 |
Source


|
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)






![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)





